molecular formula C14H11ClO2 B12888444 2-(2-Chloroethoxy)dibenzo[b,d]furan CAS No. 88910-75-2

2-(2-Chloroethoxy)dibenzo[b,d]furan

Katalognummer: B12888444
CAS-Nummer: 88910-75-2
Molekulargewicht: 246.69 g/mol
InChI-Schlüssel: HMKPIBDMWVLNCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Chloroethoxy)dibenzo[b,d]furan is an organic compound belonging to the dibenzofuran family Dibenzofurans are heterocyclic aromatic compounds characterized by two benzene rings fused to a central furan ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloroethoxy)dibenzo[b,d]furan typically involves the following steps:

    Starting Materials: The synthesis begins with dibenzo[b,d]furan and 2-chloroethanol.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

    Procedure: Dibenzo[b,d]furan is reacted with 2-chloroethanol under reflux conditions in an appropriate solvent like dimethylformamide (DMF). The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated purification systems.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(2-Chloroethoxy)dibenzo[b,d]furan undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, various substituted dibenzofuran derivatives can be obtained.

    Oxidation Products: Oxidation can lead to the formation of dibenzofuran-2-carboxylic acid or other oxidized derivatives.

    Reduction Products: Reduction may yield dibenzofuran-2-ethanol or similar reduced compounds.

Wissenschaftliche Forschungsanwendungen

2-(2-Chloroethoxy)dibenzo[b,d]furan has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-(2-Chloroethoxy)dibenzo[b,d]furan involves its interaction with specific molecular targets. The chloroethoxy group can participate in binding interactions with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    Dibenzo[b,d]furan: The parent compound without the chloroethoxy group.

    2-(2-Bromoethoxy)dibenzo[b,d]furan: A similar compound with a bromoethoxy group instead of chloroethoxy.

    2-(2-Methoxyethoxy)dibenzo[b,d]furan: A derivative with a methoxyethoxy group.

Uniqueness: 2-(2-Chloroethoxy)dibenzo[b,d]furan is unique due to the presence of the chloroethoxy group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

88910-75-2

Molekularformel

C14H11ClO2

Molekulargewicht

246.69 g/mol

IUPAC-Name

2-(2-chloroethoxy)dibenzofuran

InChI

InChI=1S/C14H11ClO2/c15-7-8-16-10-5-6-14-12(9-10)11-3-1-2-4-13(11)17-14/h1-6,9H,7-8H2

InChI-Schlüssel

HMKPIBDMWVLNCD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)OCCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.